Mapenterol-d6hydrochloride

Description

Significance of Deuterium (B1214612) Labeling in Advanced Chemical and Biochemical Investigations

Deuterium (²H), a stable isotope of hydrogen, has garnered significant attention in the scientific community. Replacing hydrogen with deuterium in a molecule, a process known as deuteration, offers several advantages in research. nih.gov Because deuterium and hydrogen share similar geometric structures, deuterium-labeled compounds typically retain the biochemical activity and selectivity of their unlabeled counterparts. This characteristic makes them invaluable as non-radioactive tracers for studying metabolic pathways, reaction mechanisms, and the pharmacokinetics of new chemical entities. thalesnano.comnih.gov

Key applications of deuterium labeling in research include:

Elucidating Reaction Mechanisms: By selectively placing deuterium atoms at specific positions in a molecule, chemists can track the transformation of the molecule through a chemical reaction, providing critical insights into the reaction's pathway. thalesnano.com

Investigating Pharmacokinetic Properties: Deuterium-labeled molecules are instrumental in drug discovery for accurately tracing the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates. nih.govthalesnano.com

Enhancing Analytical Detection: The mass difference imparted by deuterium allows for clear differentiation in mass spectrometry, a foundational technique for identifying and quantifying compounds. thalesnano.com Deuterated compounds are also routinely used as solvents in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interference from hydrogen atoms in common solvents, thereby improving the accuracy of structural analysis. acs.org

Evolution of Stable Isotope Internal Standards in Analytical Science

The concept of using an internal standard—a compound added in a constant amount to all samples, calibration standards, and blanks—dates back to the late 19th and early 20th centuries in spectroscopy and chromatography. numberanalytics.comwikipedia.org The primary purpose of an internal standard is to correct for variations and losses during sample preparation and analysis, thereby improving the accuracy and precision of quantitative measurements. numberanalytics.comnumberanalytics.com

The evolution of analytical techniques, particularly the advent and widespread adoption of liquid chromatography-mass spectrometry (LC-MS), has driven the demand for more reliable internal standards. numberanalytics.com Stable isotope-labeled compounds have emerged as the "gold standard" for internal standards in these applications. acanthusresearch.com An ideal SIL internal standard is chemically identical to the analyte of interest, meaning it will behave similarly during extraction, chromatography, and ionization. waters.com However, its different mass allows it to be distinguished by the mass spectrometer. lgcstandards.com This co-elution and similar behavior effectively compensate for matrix effects—where other components in a sample can suppress or enhance the analyte's signal—leading to more accurate and reproducible results. musechem.comacs.org

Overview of Mapenterol-d6 Hydrochloride as a Specialized Research Tool

Mapenterol-d6 Hydrochloride is the deuterium-labeled form of Mapenterol hydrochloride. szabo-scandic.com Mapenterol is classified as a β2-adrenoceptor agonist. szabo-scandic.commedchemexpress.commedchemexpress.com In its deuterated form, Mapenterol-d6 Hydrochloride serves as a specialized internal standard for the quantitative analysis of Mapenterol in various biological and environmental samples, typically using LC-MS or GC-MS techniques. wikipedia.orgkrackeler.com The "d6" designation indicates that six hydrogen atoms in the Mapenterol molecule have been replaced with deuterium atoms. avantorsciences.com

The primary utility of Mapenterol-d6 Hydrochloride lies in its ability to provide a more accurate quantification of Mapenterol. musechem.comchromatographyonline.com When added to a sample at a known concentration before processing, it experiences the same potential losses and matrix-induced signal variations as the unlabeled Mapenterol. numberanalytics.com By measuring the ratio of the mass spectrometric response of the analyte to that of the stable isotope-labeled internal standard, researchers can correct for these variations and determine the true concentration of Mapenterol in the original sample with high precision and reliability. wikipedia.org

Table 1: Chemical Properties of Mapenterol Hydrochloride and Mapenterol-d6 Hydrochloride

| Property | Mapenterol Hydrochloride | Mapenterol-d6 Hydrochloride |

| Molecular Formula | C₁₄H₂₁Cl₂F₃N₂O nih.gov | C₁₄H₁₅D₆Cl₂F₃N₂O szabo-scandic.com |

| Molecular Weight | ~361.2 g/mol nih.gov | Not explicitly stated, but higher than the unlabeled form due to deuterium. |

| Monoisotopic Mass | 360.0983032 Da nih.gov | Not explicitly stated, but higher than the unlabeled form. |

| CAS Number | 54238-51-6 nih.gov | 1246816-02-3 szabo-scandic.com |

| Primary Application | β2-adrenoceptor agonist medchemexpress.com | Internal standard for quantitative analysis medchemexpress.com |

This table provides a comparative overview of the fundamental chemical properties of Mapenterol Hydrochloride and its deuterated analog, highlighting the key differences relevant to their respective applications.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H21Cl2F3N2O |

|---|---|

Molecular Weight |

367.3 g/mol |

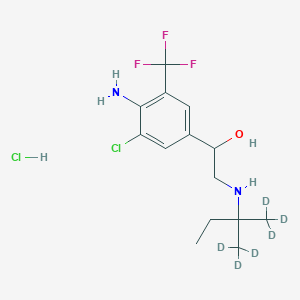

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1-trideuterio-2-(trideuteriomethyl)butan-2-yl]amino]ethanol;hydrochloride |

InChI |

InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H/i2D3,3D3; |

InChI Key |

LWJSGOMCMMDPEN-HVTBMTIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl |

Canonical SMILES |

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation of Mapenterol D6 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation into Organic Molecules

The introduction of deuterium into organic molecules can be achieved through various synthetic techniques, ranging from direct hydrogen-deuterium exchange to multi-step syntheses using deuterated building blocks. researchgate.net The choice of method depends on factors such as the desired level of deuteration, regioselectivity, and the complexity of the target molecule. d-nb.info

Specific Deuteration Techniques Applied to Complex Chemical Structures

For complex molecules, late-stage deuteration is often a preferred strategy as it avoids the need for lengthy de novo synthesis. thieme-connect.de Several methods are available for this purpose:

Catalytic Hydrogen Isotope Exchange (HIE): This is a powerful technique for introducing deuterium directly into C-H bonds. snnu.edu.cn Transition metal catalysts, such as those based on palladium, platinum, ruthenium, and iridium, are commonly employed. nih.govresearchgate.netnih.govscielo.org.mx For instance, palladium-catalyzed C-H activation has been successfully used for the deuteration of various pharmaceuticals. nih.govchemrxiv.org The choice of catalyst and ligand can direct the deuteration to specific positions, such as ortho to a directing group. acs.org

Acid/Base Catalyzed Exchange: In this method, deuterium is exchanged with protons in the presence of a strong acid or base and a deuterium source like D₂O. wikipedia.org While effective for certain substrates, the harsh conditions can limit its applicability to complex molecules with sensitive functional groups. thieme-connect.de

Photochemical Deuteration: This emerging technique utilizes visible light to promote deuterium incorporation, often under milder conditions than traditional methods. rsc.org It has shown promise for the late-stage deuteration of complex structures. rsc.org

Biocatalytic Deuteration: Enzymes can be used to catalyze the stereoselective incorporation of deuterium, offering high precision in labeling. researchgate.net

Mechanistic Considerations of Deuterium-Hydrogen Exchange Reactions

The mechanism of H-D exchange varies depending on the chosen method. In metal-catalyzed reactions, the process often involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination with a deuterium source. mdpi.com For acid-catalyzed exchange, the mechanism typically involves the protonation (or deuteration) of the substrate to form a carbocation intermediate, which can then eliminate a proton or deuteron. wikipedia.org Base-catalyzed exchange often proceeds via the formation of a carbanion intermediate. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving the desired labeling pattern. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, is a key principle underlying the stability of deuterated compounds. scielo.org.mx

Precursor Compounds and Starting Materials in Mapenterol-d6 Hydrochloride Synthesis

The synthesis of Mapenterol-d6 Hydrochloride necessitates the use of deuterated precursors. One such key reagent is 2-Methylbutan-2-amine-d6 Hydrochloride, which is utilized in the synthesis of Mapenterol-d6 Hydrochloride. chemicalbook.com The synthesis of such labeled precursors often involves multi-step processes starting from commercially available deuterated starting materials. researchgate.net The strategic selection of precursors is fundamental to achieving the desired isotopic enrichment in the final product. The synthesis of related deuterated compounds, such as D11-Mapenterol hydrochloride, highlights the use of heavily deuterated building blocks. hpc-standards.comhoneywell.com

Multi-Step Synthetic Pathways for Mapenterol-d6 Hydrochloride

The synthesis of a complex, isotopically labeled molecule like Mapenterol-d6 Hydrochloride typically involves a multi-step pathway. While the specific proprietary synthesis route for Mapenterol-d6 Hydrochloride is not publicly detailed, general principles of organic synthesis and isotopic labeling provide a framework for its likely production. The synthesis would likely involve the coupling of a deuterated fragment, such as the aforementioned 2-Methylbutan-2-amine-d6, with a non-deuterated portion of the Mapenterol backbone.

Reaction Conditions and Catalysis in Deuterium Labeling

The conditions for deuterium labeling reactions are critical for achieving high incorporation and yield. Key parameters include:

| Parameter | Description |

| Catalyst | The choice of catalyst (e.g., Pd/C, Pt/C, Rh/C, iridium complexes) is crucial for directing the regioselectivity of deuteration. researchgate.netscielo.org.mx |

| Deuterium Source | Common deuterium sources include deuterium gas (D₂), heavy water (D₂O), and deuterated solvents. D₂O is often preferred due to its lower cost and ease of handling. nih.govoaepublish.com |

| Solvent | The solvent can significantly influence the reaction rate and selectivity. In some cases, deuterated solvents are used to maximize deuterium incorporation. thieme-connect.de |

| Temperature | Reaction temperatures can range from ambient to elevated, depending on the activation energy of the C-H bond and the catalyst's thermal stability. unige.ch |

| Pressure | For reactions involving deuterium gas, the pressure is a key parameter affecting the rate of exchange. |

Purification and Isolation Methodologies for Isotopic Derivatives

The purification of the final isotopically labeled compound is a critical step to ensure its chemical and isotopic purity. moravek.com Impurities could interfere with analytical studies or compromise the integrity of research findings. moravek.com Standard purification techniques in organic chemistry are employed, with particular attention to separating the desired labeled compound from any unlabeled or partially labeled species.

Commonly used purification methods include:

Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating compounds with high resolution. moravek.com Column chromatography is also frequently used for purification. researchgate.net

Crystallization: If the final product is a crystalline solid, crystallization can be an effective method for achieving high purity.

Analytical Verification: Following purification, the identity and purity of the labeled compound are confirmed using analytical techniques such as:

Mass Spectrometry (MS): To confirm the molecular weight and the degree of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure and the position of the deuterium labels. nih.gov

A comprehensive certificate of analysis is typically provided for isotopically labeled compounds, detailing their chemical and radiochemical purity. nuvisan.com

Isotopic Enrichment and Purity Assessment in Labeled Mapenterol-d6 Hydrochloride

High-Resolution Mass Spectrometry (HR-MS):

HR-MS is a powerful technique for determining the isotopic distribution of a labeled compound. nih.govalmacgroup.com By accurately measuring the mass-to-charge ratio (m/z) of the ions, it can distinguish between the molecule containing only the light isotopes (d0) and the molecules containing one or more deuterium atoms (d1, d2, d3, etc.). researchgate.net The relative intensities of these isotopic peaks in the mass spectrum are used to calculate the percentage of isotopic enrichment. For Mapenterol-d6 Hydrochloride, the analysis would confirm that the peak corresponding to the d6 species is the most abundant. A certificate of analysis for a batch of Mapenterol-d6 Hydrochloride showed an isotopic purity of over 99.9%, with the d6 isotopologue being 100.00% of the normalized intensity, and d0 to d5 being 0.00%. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the molecular structure and can confirm the specific sites of deuterium incorporation. wikipedia.orggoogle.com While ¹H NMR can show the absence of signals at the positions where deuterium has been substituted, ²H NMR can directly detect the deuterium nuclei, confirming their presence and chemical environment. wikipedia.org Quantitative NMR (qNMR) can also be used to determine the level of deuteration at each specific site. canada.ca A certificate of analysis would typically state that the NMR spectrum conforms to the expected structure. wikipedia.org

Purity Assessment:

Besides isotopic purity, the chemical purity of Mapenterol-d6 Hydrochloride is also critical. This is often determined by High-Performance Liquid Chromatography (HPLC), which separates the main compound from any impurities. A typical specification for the purity of Mapenterol-d6 Hydrochloride by HPLC is greater than 95%. wikipedia.org Elemental analysis is another technique used to confirm the elemental composition of the compound, and the results should conform to the theoretical values for the molecular formula C₁₄H₁₄D₆ClF₃N₂O·HCl. wikipedia.org

Table 2: Purity Assessment Data for a Representative Batch of Mapenterol-d6 Hydrochloride

| Analytical Test | Specification | Result | Reference |

| Appearance | Pale Yellow to Pale Beige Solid | Pale Yellow to Pale Beige Solid | wikipedia.org |

| HPLC Purity | >95% | 96.88% (at 210 nm) | wikipedia.org |

| Mass Spectrometry | Conforms to Structure | Conforms | wikipedia.org |

| ¹H NMR | Conforms to Structure | Conforms | wikipedia.org |

| ¹⁹F NMR | Conforms to Structure | Conforms | wikipedia.org |

| Isotopic Purity (d6) | >95% | >99.9% | wikipedia.org |

| Elemental Analysis | Conforms | %C: 45.89, %H: 5.81, %N: 7.47 | wikipedia.org |

Advanced Analytical Applications of Mapenterol D6 Hydrochloride

Role as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, the goal is to determine the exact concentration of a substance (analyte) within a biological matrix, such as urine, blood, or tissue. researchgate.net This process is fraught with potential for error due to sample loss during preparation or variations in instrument response. Mapenterol-d6 Hydrochloride is employed as an internal standard to correct for these variables. nih.govwikipedia.org An internal standard is a compound that is chemically very similar to the analyte but is distinguishable by a physical property, in this case, its mass. wikipedia.org It is added in a known quantity to every sample, including calibration standards and quality controls, at the beginning of the sample preparation process. wikipedia.org

The most accurate quantification method utilizing isotopically labeled standards is isotope dilution mass spectrometry (ID-MS). nih.gov This technique is considered a gold-standard method for its ability to minimize analytical errors. sigmaaldrich.com The core principle of ID-MS is that the stable isotope-labeled standard, such as Mapenterol-d6 Hydrochloride, behaves almost identically to the native analyte (Mapenterol) throughout the entire analytical procedure, including extraction, derivatization, and ionization. wikipedia.orgnih.gov

Because the deuterated standard and the native analyte have nearly identical chemical and physical properties (e.g., polarity, solubility, and ionization efficiency), any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. wikipedia.org When the sample is analyzed by mass spectrometry, the instrument can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. The final concentration of the analyte is calculated based on the ratio of the instrument's response for the analyte to its response for the known amount of the internal standard. nih.gov This ratioing corrects for variations, leading to significantly enhanced accuracy and precision in the final measurement. researchgate.net

Biological samples are inherently complex, containing numerous endogenous components like salts, lipids, and proteins. researchgate.net During mass spectrometric analysis, particularly with electrospray ionization (ESI), these co-eluting matrix components can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. This phenomenon is known as the "matrix effect" and is a major source of inaccuracy in quantitative bioanalysis. bohrium.com

Using a stable isotope-labeled internal standard like Mapenterol-d6 Hydrochloride is the most effective strategy to compensate for matrix effects. bohrium.com Since Mapenterol-d6 co-elutes with the unlabeled Mapenterol and has the same ionization characteristics, it is affected by the matrix in the exact same way as the analyte. wikipedia.org If the matrix suppresses the signal, both the analyte and the internal standard signals will be suppressed to the same degree. Consequently, the ratio of their signals remains constant, allowing for accurate quantification despite the interference. wikipedia.orgbohrium.com This co-elution and identical behavior ensure that the analytical method is robust and reliable across different samples and matrices, which can vary significantly from one individual or source to another. nih.govijprajournal.com

Chromatographic Separation Techniques Utilizing Mapenterol-d6 Hydrochloride

Chromatography is the workhorse of separation science, essential for isolating analytes from complex mixtures before their detection. Mapenterol-d6 Hydrochloride is used as an internal standard in methods developed for both liquid and gas chromatography.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for the analysis of β-agonists like Mapenterol in various samples. nih.govnih.gov The development of a robust HPLC method is critical for achieving good separation of the analyte from matrix interferences. chemguide.co.ukeurl-pesticides.eu In these methods, Mapenterol-d6 Hydrochloride is added to samples to ensure accurate quantification.

Method development involves optimizing several parameters to achieve a sharp, symmetrical peak for Mapenterol with a suitable retention time. chemguide.co.uk Reversed-phase chromatography is most common, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. ijprajournal.comeurl-pesticides.eu The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| HPLC System | ExionLC HPLC system | nih.gov |

| Column | Kinetex C8(2), 3 µm, 100 mm x 2 mm | ijprajournal.com |

| Mobile Phase A | 0.1% Formic Acid in Water | ijprajournal.com |

| Mobile Phase B | Methanol or Acetonitrile | ijprajournal.com |

| Flow Rate | 0.4 mL/min | ijprajournal.com |

| Column Temperature | 15°C | ijprajournal.com |

| Injection Volume | 10 µL | researchgate.net |

| Gradient Elution | A typical gradient starts with a high percentage of aqueous phase (A), ramping up the organic phase (B) to elute the analyte, followed by re-equilibration. | ijprajournal.com |

Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of β-agonists. Unlike HPLC, GC is suitable for volatile and thermally stable compounds. researchgate.net Since β-agonists like Mapenterol are not inherently volatile due to their polar functional groups, a derivatization step is required before GC analysis. This step involves chemically modifying the analyte to increase its volatility and thermal stability. Trimethylsilylation is a common derivatization procedure used for this class of compounds.

In a GC-MS method, Mapenterol-d6 Hydrochloride would be subjected to the same derivatization process as the parent compound. It would then co-elute from the GC column, providing the same benefits of an internal standard as in HPLC—correcting for variability in injection volume, derivatization efficiency, and potential signal suppression in the ion source. Studies have demonstrated the successful analysis of Mapenterol and other β-agonists in bovine urine using GC-MS after solid-phase extraction and derivatization, confirming the viability of this approach.

Mass Spectrometric Detection and Quantification Paradigms

Mass spectrometry is the detection method that gives these analytical techniques their high sensitivity and specificity. When coupled with HPLC or GC, it allows for the confident identification and quantification of analytes at very low levels. For quantitative analysis, tandem mass spectrometry (MS/MS) is typically operated in Multiple Reaction Monitoring (MRM) mode. researchgate.net

In MRM, the first stage of the mass spectrometer (Q1) is set to select only the molecular ion (or precursor ion) of a specific compound. This selected ion is then fragmented in a collision cell (Q2), and the second stage of the mass spectrometer (Q3) is set to monitor for one or more specific fragment ions (product ions). This process is highly specific because the combination of precursor ion and product ion is unique to the analyte's chemical structure.

For Mapenterol, the precursor ion is its protonated molecule [M+H]⁺ in positive electrospray ionization. For Mapenterol-d6 Hydrochloride, the precursor ion will have a mass-to-charge ratio that is 6 Daltons higher than that of Mapenterol. The fragmentation pattern, and therefore the product ions, are generally expected to be the same or very similar. wikipedia.org By monitoring a specific transition for Mapenterol and a corresponding transition for Mapenterol-d6, the instrument can quantify the analyte with high precision and accuracy. nih.govijprajournal.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier/Qualifier) | Collision Energy (eV) | Reference |

|---|---|---|---|---|

| Mapenterol | 324.9 | 237.0 / 217.0 | 25 / 33 | ijprajournal.com |

| Mapenterol-d6 | 330.9 (Predicted) | 237.0 / 217.0 (Predicted) | ~25 / ~33 (Predicted) | ijprajournal.com |

Note: Parameters for Mapenterol-d6 are predicted based on the principles of isotope dilution mass spectrometry and published data for the unlabeled compound.

Tandem Mass Spectrometry (MS/MS) for Selective Ion Monitoring

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), is a powerful technique for the selective and sensitive detection of analytes in complex mixtures. In a typical LC-MS/MS workflow for the analysis of β-agonists, Mapenterol-d6 Hydrochloride is added to the sample at a known concentration at the beginning of the sample preparation process.

The principle of its use relies on Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte and its internal standard are selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and then specific product ions are monitored in the third mass analyzer (Q3). This process significantly reduces background noise and enhances selectivity.

Table 1: Illustrative Tandem Mass Spectrometry (MS/MS) Parameters for Mapenterol and Mapenterol-d6 Hydrochloride

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Mapenterol | 325.1 | 252.1 | 186.1 |

| Mapenterol-d6 Hydrochloride | 331.1 | 258.1 | 186.1 |

Note: The values in this table are illustrative and based on the principles of mass spectrometry. Actual values may vary depending on the instrument and experimental conditions.

The quantification of Mapenterol in a sample is achieved by comparing the peak area ratio of the native analyte to its deuterated internal standard against a calibration curve constructed using the same ratio.

High-Resolution Mass Spectrometry for Confirmation and Elucidation

High-resolution mass spectrometry (HRMS) offers the advantage of providing highly accurate mass measurements, typically to four or five decimal places. This capability is invaluable for the unambiguous confirmation of the presence of a compound and for the elucidation of unknown structures. In the context of analyzing for Mapenterol, HRMS can be used to confirm the elemental composition of the detected analyte by comparing the measured exact mass with the theoretical exact mass.

The use of Mapenterol-d6 Hydrochloride as an internal standard in HRMS follows a similar principle to its use in tandem mass spectrometry. It co-elutes with the non-deuterated analyte and its accurately measured mass provides a reference point for retention time and helps to normalize any variations in the analytical process.

The theoretical exact masses of the protonated precursor ions for Mapenterol and Mapenterol-d6 Hydrochloride can be calculated based on their elemental compositions.

Table 2: Theoretical Exact Masses for Precursor and Product Ions of Mapenterol and Mapenterol-d6 Hydrochloride

| Compound | Chemical Formula | Ion Type | Theoretical Exact Mass (m/z) |

| Mapenterol | C14H21ClF3N2O | [M+H]⁺ | 325.1292 |

| Mapenterol | C14H21ClF3N2O | Product Ion 1 | 252.0765 |

| Mapenterol | C14H21ClF3N2O | Product Ion 2 | 186.0447 |

| Mapenterol-d6 Hydrochloride | C14H15D6ClF3N2O | [M+H]⁺ | 331.1669 |

| Mapenterol-d6 Hydrochloride | C14H15D6ClF3N2O | Product Ion 1 | 258.1142 |

| Mapenterol-d6 Hydrochloride | C14H15D6ClF3N2O | Product Ion 2 | 186.0447 |

Note: These are calculated theoretical masses. The ability of an HRMS instrument to measure these masses with high accuracy allows for confident identification.

Validation Protocols for Analytical Methods Incorporating Mapenterol-d6 Hydrochloride

The validation of an analytical method is essential to ensure that it is fit for its intended purpose. When using Mapenterol-d6 Hydrochloride as an internal standard for the quantitative analysis of Mapenterol, the validation process must assess several key parameters.

Assessment of Linearity, Sensitivity, and Specificity

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte. A series of calibration standards containing a fixed concentration of Mapenterol-d6 Hydrochloride and varying concentrations of Mapenterol are analyzed. The linearity is evaluated by plotting the peak area ratio of Mapenterol to Mapenterol-d6 Hydrochloride against the concentration of Mapenterol and determining the coefficient of determination (r²), which should ideally be ≥ 0.99.

Sensitivity: The sensitivity of the method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined by analyzing samples with decreasing concentrations of Mapenterol and are often defined as the concentration that produces a signal-to-noise ratio of 3 for LOD and 10 for LOQ.

Specificity: Specificity is the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. The use of MS/MS with its selective MRM transitions provides a high degree of specificity. The absence of interfering peaks at the retention time of Mapenterol and Mapenterol-d6 Hydrochloride in blank matrix samples demonstrates the specificity of the method.

Precision and Accuracy Metrics in Quantitative Assays

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Accuracy: Accuracy is the closeness of the mean test results to the true value. It is typically determined by analyzing certified reference materials or by performing recovery studies on spiked blank matrix samples at different concentration levels (e.g., low, medium, and high). The accuracy is expressed as the percentage of the nominal concentration.

Table 3: Illustrative Precision and Accuracy Data for a Validated Method

| Concentration Level | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) |

| Low (e.g., 1 ng/mL) | < 15 | < 15 | 85-115 |

| Medium (e.g., 10 ng/mL) | < 10 | < 10 | 90-110 |

| High (e.g., 100 ng/mL) | < 10 | < 10 | 90-110 |

Note: These values represent typical acceptance criteria for bioanalytical method validation.

Evaluation of Matrix Effects and Recovery

Matrix Effect: The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration. The use of a deuterated internal standard like Mapenterol-d6 Hydrochloride is crucial for compensating for matrix effects, as it is expected to experience similar effects as the non-deuterated analyte.

Recovery: Recovery is the efficiency of the extraction procedure. It is determined by comparing the peak area of the analyte in a pre-extraction spiked sample to that in a post-extraction spiked sample. A consistent and reproducible recovery is more important than a high recovery.

Table 4: Illustrative Data for Matrix Effect and Recovery

| Analyte | Matrix Effect (%) | Recovery (%) |

| Mapenterol | 85-115 | 70-120 |

Note: The matrix effect is calculated as (Peak area in post-extraction spike / Peak area in neat solution) x 100. Recovery is calculated as (Peak area in pre-extraction spike / Peak area in post-extraction spike) x 100.

Investigation of Mapenterol D6 Hydrochloride in Pharmacokinetic and Metabolic Research

Application in In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo half-life of a compound. bioivt.com These assays help in understanding how a drug is metabolized by the liver, the primary site for drug metabolism. criver.comnih.gov

The metabolic stability of a compound is often first assessed using liver-derived subcellular fractions or intact cells. nih.gov Two of the most common in vitro systems are liver microsomes and hepatocytes. youtube.com

Liver Microsomes : These are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.gov In a typical microsomal stability assay, Mapenterol is incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. youtube.com The reaction is monitored over time, and samples are analyzed to determine the rate of disappearance of the parent drug. youtube.com Mapenterol-d6 Hydrochloride is added to the samples at the quenching step to serve as an internal standard for accurate quantification by liquid chromatography-mass spectrometry (LC-MS). aptochem.combiopharmaservices.com

Hepatocytes : Intact liver cells, or hepatocytes, provide a more comprehensive picture of hepatic metabolism as they contain both Phase I and Phase II enzymes, as well as transporters. nih.gov Cryopreserved or fresh hepatocytes are incubated with Mapenterol, and the decrease in its concentration over time is measured. youtube.com Similar to microsomal assays, Mapenterol-d6 Hydrochloride is used as an internal standard to ensure the precision of the quantitative analysis. scispace.comnih.gov

The data from these studies are used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are crucial parameters for predicting the in vivo hepatic clearance of a drug.

Table 1: Illustrative In Vitro Metabolic Stability Data for Mapenterol

| System | Species | Incubation Time (min) | Mapenterol Remaining (%) | Calculated t½ (min) | Calculated CLint (µL/min/mg protein or million cells) |

|---|---|---|---|---|---|

| Liver Microsomes | Human | 0 | 100 | 45.2 | 34.1 |

| Liver Microsomes | Human | 15 | 78.5 | ||

| Liver Microsomes | Human | 30 | 61.2 | ||

| Liver Microsomes | Human | 60 | 37.5 | ||

| Liver Microsomes | Human | 90 | 22.8 | ||

| Hepatocytes | Rat | 0 | 100 | 68.7 | 15.9 |

| Hepatocytes | Rat | 30 | 70.1 | ||

| Hepatocytes | Rat | 60 | 49.2 | ||

| Hepatocytes | Rat | 120 | 24.2 | ||

| Hepatocytes | Rat | 180 | 12.1 |

This table presents example data to illustrate the typical output of in vitro metabolic stability studies, as specific data for Mapenterol is not publicly available.

Identifying the metabolic pathways of a drug is crucial for understanding its efficacy and potential for drug-drug interactions. bioivt.com Deuterated analogs like Mapenterol-d6 Hydrochloride are invaluable in metabolite identification studies. europa.eu When a mixture of Mapenterol and Mapenterol-d6 Hydrochloride is incubated with a metabolically active system (e.g., hepatocytes), the resulting metabolites of the deuterated compound will have a mass shift corresponding to the number of deuterium (B1214612) atoms retained.

This "isotope signature" allows for the rapid identification of drug-related material in complex biological matrices using LC-MS. The mass spectrometer can be programmed to look for pairs of peaks with a specific mass difference (in this case, 6 Da), which helps to distinguish potential metabolites from endogenous matrix components. This approach significantly simplifies the process of elucidating the metabolic pathways of the parent drug, such as oxidation, glucuronidation, or sulfation. springernature.com

Utilization in In Vivo Pharmacokinetic Profiling (Non-Clinical Models)

In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. longdom.orgnih.gov

Mapenterol-d6 Hydrochloride can be used as a stable isotope tracer in non-clinical ADME studies. nih.gov After administration of a dose containing a mixture of labeled and unlabeled Mapenterol to an animal model, biological samples (e.g., blood, plasma, urine, feces, and tissues) are collected at various time points. bioivt.com The use of a deuterated tracer allows for the simultaneous quantification of the parent drug and its metabolites without the need for radiolabeling.

The concentration-time profiles of Mapenterol and its metabolites in different biological matrices provide critical information on its:

Absorption : The rate and extent to which the drug enters the systemic circulation.

Distribution : The extent to which the drug partitions into different tissues.

Metabolism : The biotransformation of the drug into its metabolites. nih.gov

Excretion : The routes and rates of elimination of the drug and its metabolites from the body. bioivt.com

Co-administration of labeled (Mapenterol-d6) and unlabeled Mapenterol allows for a direct comparison of their pharmacokinetic profiles. This is particularly useful for assessing the potential for deuterium isotope effects on metabolism (discussed in the next section). In such studies, blood samples are drawn over time, and the plasma concentrations of both the labeled and unlabeled drug are determined using LC-MS/MS. The key pharmacokinetic parameters are then compared.

Table 2: Illustrative Comparative Pharmacokinetic Parameters of Mapenterol and Mapenterol-d6 in Rats

| Parameter | Mapenterol | Mapenterol-d6 | % Difference |

|---|---|---|---|

| Cmax (ng/mL) | 850 | 875 | +2.9% |

| Tmax (h) | 1.5 | 1.5 | 0% |

| AUC (0-t) (ng·h/mL) | 4200 | 4850 | +15.5% |

| t½ (h) | 4.2 | 4.9 | +16.7% |

| CL/F (mL/h/kg) | 238 | 206 | -13.4% |

This table provides an example of data from a comparative pharmacokinetic study. The observed differences in AUC, t½, and clearance could suggest a deuterium isotope effect. Specific data for Mapenterol is not publicly available.

Deuterium Isotope Effects on Metabolic Pathways of Mapenterol

The substitution of hydrogen with deuterium can sometimes alter the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore, enzymatic reactions that involve the cleavage of a C-H bond may be slower if a C-D bond is present at that position.

For Mapenterol-d6, the six deuterium atoms are located on the dimethylpropyl group. If this part of the molecule is a significant site of metabolism (e.g., through oxidation), a deuterium isotope effect might be observed. The comparative pharmacokinetic data, such as that illustrated in Table 2, would be instrumental in identifying such an effect. An increase in the half-life and AUC of Mapenterol-d6 compared to Mapenterol would be indicative of a KIE. Further analysis of the metabolite profiles of the two compounds would be necessary to confirm if metabolic switching has occurred.

Kinetic Isotope Effects (KIE) in Biotransformation Reactions

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In the context of drug metabolism, the substitution of hydrogen (¹H) with deuterium (²H or D) can lead to a significant decrease in the rate of reactions that involve the cleavage of a carbon-hydrogen (C-H) bond. This is because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the C-H bond, thus requiring more energy to break.

The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the rate for the deuterated compound (kD). A primary KIE (kH/kD > 1) is observed when the C-H bond being cleaved is directly involved in the rate-determining step of the reaction.

In the case of Mapenterol-d6 Hydrochloride, the six deuterium atoms are located on the dimethylpropyl group. This region of the molecule is a potential site for oxidative metabolism. If the cleavage of a C-H bond in this group is a rate-limiting step in the metabolism of Mapenterol, then a significant KIE would be expected.

Table 1: Theoretical Kinetic Isotope Effects on the Metabolism of Mapenterol-d6

| Metabolic Reaction | Position of Deuteration | Theoretical kH/kD | Implication |

| Aliphatic Hydroxylation | Dimethylpropyl group | 2-10 | Slower rate of metabolism at this site. |

| N-dealkylation | Dimethylpropyl group | 1-3 | Minor to moderate impact on the rate of N-dealkylation. |

| Aromatic Hydroxylation | Phenyl ring | ~1 | No significant KIE expected as deuteration is not on the aromatic ring. |

This table presents theoretical data based on established principles of KIE in drug metabolism.

The observation of a significant KIE can provide strong evidence for the involvement of C-H bond cleavage in the rate-determining step of a specific metabolic pathway. By comparing the metabolic profiles of Mapenterol and Mapenterol-d6 Hydrochloride, researchers can elucidate the primary sites of metabolism and the mechanisms of the enzymes involved.

Impact of Deuteration on Cytochrome P450 Mediated Metabolism

The cytochrome P450 (CYP450) superfamily of enzymes, primarily located in the liver, is responsible for the phase I metabolism of a vast number of drugs. nih.gov These enzymes catalyze a variety of oxidative reactions, including hydroxylation, dealkylation, and oxidation. wikipedia.org The metabolism of many β2-adrenergic agonists is known to be mediated by CYP450 enzymes.

The deuteration of a drug molecule at a site of CYP450-mediated metabolism can have several consequences:

Metabolic Switching: If the metabolism at the deuterated site is significantly slowed, the metabolic machinery may shift to alternative, non-deuterated sites on the molecule. This phenomenon, known as "metabolic switching," can lead to the formation of different metabolites, which may have altered pharmacological or toxicological properties.

Altered Pharmacokinetic Profile: The changes in the rate and pathways of metabolism can lead to a modified pharmacokinetic profile for the deuterated drug compared to its non-deuterated counterpart.

For Mapenterol-d6 Hydrochloride, the deuteration of the dimethylpropyl group would likely impact its metabolism by CYP450 enzymes that target this aliphatic chain. For instance, if hydroxylation of one of the methyl or the ethyl group is a major metabolic pathway for Mapenterol, the presence of deuterium at these positions would be expected to decrease the rate of this reaction.

Table 2: Hypothetical Pharmacokinetic Parameters of Mapenterol vs. Mapenterol-d6 Hydrochloride

| Parameter | Mapenterol (Hypothetical) | Mapenterol-d6 Hydrochloride (Hypothetical) | Expected Change due to Deuteration |

| Half-life (t½) | 2.5 hours | 4.0 hours | Increase |

| Clearance (CL) | 10 L/h | 6 L/h | Decrease |

| Area Under the Curve (AUC) | 50 ngh/mL | 83 ngh/mL | Increase |

| Cmax | 20 ng/mL | 22 ng/mL | Minor Change |

| Tmax | 1.5 hours | 1.7 hours | Minor Change |

This table contains hypothetical data to illustrate the potential impact of deuteration on the pharmacokinetic profile of Mapenterol.

By studying the metabolites formed from both Mapenterol and Mapenterol-d6 Hydrochloride in in vitro systems (such as human liver microsomes) or in vivo, researchers can identify the specific CYP450 isoforms involved in its metabolism and pinpoint the exact sites of metabolic attack. This information is invaluable for understanding the drug's disposition and for predicting potential drug-drug interactions.

Mechanistic and Molecular Interaction Studies Involving Mapenterol D6 Hydrochloride

Spectroscopic Investigations of Molecular Interactions

Spectroscopic techniques are pivotal in elucidating the binding mechanisms between a ligand and its target protein. In the case of Mapenterol, a combination of fluorescence, ultraviolet-visible (UV-vis), and circular dichroism (CD) spectroscopy has been employed to characterize its interaction with serum albumins, namely Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA).

The interaction between Mapenterol and serum albumins has been systematically investigated using multiple spectroscopic methods. Fluorescence quenching studies revealed that Mapenterol effectively quenches the intrinsic fluorescence of both BSA and HSA. The quenching mechanism was determined to be static, indicating the formation of a stable ground-state complex between Mapenterol and the proteins.

The binding constants (Ka) and the number of binding sites (n) were determined using the Stern-Volmer and Scatchard equations. The results indicated a strong binding affinity between Mapenterol and both serum albumins. Thermodynamic analysis, based on the van't Hoff equation, revealed that the binding process is spontaneous and predominantly driven by hydrophobic interactions and hydrogen bonding.

UV-vis absorption spectroscopy further corroborated the formation of a complex between Mapenterol and the serum albumins, as evidenced by changes in the absorption spectra of the proteins upon the addition of the ligand.

Table 1: Binding Constants and Thermodynamic Parameters for the Interaction of Mapenterol with Serum Albumins

| Protein | Temperature (K) | Binding Constant (Ka) (L·mol⁻¹) | Number of Binding Sites (n) | ΔG (kJ·mol⁻¹) | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) |

| BSA | 298 | 1.85 x 10⁴ | ~1 | -24.18 | -15.23 | 30.03 |

| 310 | 1.23 x 10⁴ | ~1 | -24.58 | |||

| HSA | 298 | 2.56 x 10⁴ | ~1 | -25.15 | -17.89 | 24.36 |

| 310 | 1.58 x 10⁴ | ~1 | -25.54 |

Note: This interactive table is based on data for Mapenterol.

Circular dichroism (CD) spectroscopy was utilized to investigate the conformational changes in BSA and HSA upon binding with Mapenterol. The CD spectra of both proteins are characterized by two negative bands in the far-UV region, which are indicative of their α-helical structure. The addition of Mapenterol led to a decrease in the intensity of these bands, suggesting a partial unfolding of the polypeptide chain and a reduction in the α-helical content of the proteins.

This conformational change is likely a consequence of the binding of Mapenterol to the protein, which induces a local rearrangement of the protein structure to accommodate the ligand. Such conformational adaptability is a common feature of protein-ligand interactions and plays a crucial role in the biological function of proteins. The observed changes in the secondary structure of serum albumins upon binding to Mapenterol highlight the dynamic nature of these interactions.

Computational Approaches for Molecular Docking and Simulation

Computational methods, particularly molecular docking, provide valuable insights into the specific binding sites and the nature of the interactions between a ligand and its protein target at an atomic level.

Molecular docking simulations were performed to identify the binding site of Mapenterol on both BSA and HSA. The results indicated that Mapenterol binds to Sudlow's site I, which is a known binding site for many drugs, located in subdomain IIA of the proteins. This binding is stabilized by a network of hydrophobic interactions and hydrogen bonds.

For the Mapenterol-HSA complex, the simulation revealed that the benzene ring of Mapenterol is inserted into a hydrophobic cavity formed by amino acid residues such as Leu238, Lys199, Ala291, and Val241. Furthermore, hydrogen bonds were predicted to form between the amino and hydroxyl groups of Mapenterol and the side chains of amino acid residues like Arg257 and Ser287. Similar interactions were observed in the docking of Mapenterol to BSA.

The substitution of hydrogen with deuterium (B1214612) in Mapenterol-d6 Hydrochloride is not expected to significantly alter these primary binding interactions, as the molecular shape and the electronic properties governing hydrophobic and hydrogen bonding interactions remain largely unchanged.

The molecular docking studies also provided an estimation of the binding affinity, expressed as the binding energy, for the interaction of Mapenterol with serum albumins. The calculated binding energies were consistent with the experimental data obtained from spectroscopic methods, further validating the predicted binding mode.

Table 2: Predicted Binding Energies from Molecular Docking of Mapenterol with Serum Albumins

| Protein | Predicted Binding Energy (kcal·mol⁻¹) |

| BSA | -6.85 |

| HSA | -7.23 |

Note: This interactive table is based on data for Mapenterol.

These predicted binding affinities are a cornerstone of molecular recognition, quantifying the strength of the interaction between the ligand and the protein. The favorable binding energies suggest a high degree of complementarity between Mapenterol and the binding pocket of the serum albumins. This molecular recognition is a prerequisite for the biological activity of a compound and its distribution in the body. The consistency between the computational predictions and experimental findings provides a robust model for understanding the molecular interactions of Mapenterol.

Broader Implications of Deuterium Substitution in Pharmaceutical Research

Deuteration as a Strategy in Drug Discovery and Development Research

Deuteration has become a valuable medicinal chemistry strategy to enhance the profiles of pharmacologically active agents. researchgate.net The core principle lies in the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, is broken more slowly by metabolic enzymes. deutramed.comacs.org This can lead to significant improvements in a drug's pharmacokinetic properties.

When the cleavage of a C-H bond is a rate-limiting step in a drug's metabolism, substituting it with a C-D bond can decrease the rate of metabolism. nih.gov This modification can result in several therapeutic benefits:

Improved Metabolic Profile: Deuteration can slow the breakdown of a drug, increasing its half-life in the body. deutramed.com This may allow for less frequent dosing, improving patient convenience. deutramed.comnih.gov

Enhanced Safety and Tolerability: By altering metabolic pathways, deuteration can reduce the formation of toxic or unwanted metabolites. researchgate.netnih.gov This can lead to an improved safety and tolerability profile. eurekalert.org

Increased Efficacy: A longer residence time of the active drug in the plasma can potentially lead to greater efficacy. acs.org

This strategy has been successfully applied in what is known as a "deuterium switch," where an existing drug is modified to create a new, improved version. nih.govnih.gov A notable example is deutetrabenazine, the first deuterated drug approved by the U.S. Food and Drug Administration (FDA) in 2017. nih.govnih.gov It is an analogue of tetrabenazine used to treat chorea associated with Huntington's disease, offering more stable blood levels of its active metabolites. deutramed.comacs.org More recently, the FDA approved deucravacitinib, a pioneering de novo deuterated drug, highlighting a shift towards applying this strategy in novel drug discovery from the outset. nih.govnih.gov

| Deuterated Drug | Non-Deuterated Counterpart | Therapeutic Area | Key Advantage of Deuteration |

|---|---|---|---|

| Deutetrabenazine | Tetrabenazine | Huntington's Disease (Chorea) | Extended half-life and more stable metabolite levels. deutramed.com |

| Deucravacitinib | N/A (De novo design) | Plaque Psoriasis | Improved drug selectivity by reducing non-selective metabolites. nih.gov |

| HC-1119 | Enzalutamide | Prostate Cancer | Ameliorated pharmacokinetic profile and higher safety margin. tandfonline.com |

| CTP-347 | Paroxetine | Depression | Ameliorated unwanted drug interactions. eurekalert.org |

Methodological Advancements Facilitated by Stable Isotope Labeling

Stable isotope labeling, using compounds like Mapenterol-d6 Hydrochloride, is a powerful technique in various scientific disciplines, including pharmaceutical research. It involves replacing one or more atoms in a molecule with a stable isotope, which can be tracked using specialized analytical methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These labeled compounds, while chemically similar to their unlabeled counterparts, are distinguishable by their slightly different mass.

The use of deuterated standards is critical in a range of pharmacological studies:

Metabolism and Pharmacokinetic Studies: Labeled compounds are essential for tracing the metabolic fate of drugs in the body. They are used to identify metabolites and understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile. sciencecoalition.org

Bioavailability Studies: Researchers can accurately quantify the amount of a drug that is absorbed and the rate at which it is eliminated by using a stable isotope-labeled version as a tracer.

Quantitative Bioanalysis: Deuterated molecules like Mapenterol-d6 Hydrochloride are frequently used as internal standards in bioanalytical assays, particularly those using mass spectrometry. glpbio.comtandfonline.com The internal standard is added in a known quantity to samples, allowing for precise quantification of the unlabeled drug by correcting for variations during sample preparation and analysis.

Mass spectrometry-based proteomics and metabolomics have seen dramatic development, with stable isotope labeling strategies being central to this progress. nih.gov Techniques such as Isotope Dilution Mass Spectrometry rely on these labeled standards for the highest accuracy and precision.

| Technique | Role of Stable Isotope Labeling | Application in Pharmaceutical Research |

|---|---|---|

| Mass Spectrometry (MS) | Used as internal standards for accurate quantification. tandfonline.com | Drug concentration measurement in biological fluids, metabolite identification. sciencecoalition.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to trace the metabolic breakdown of a drug. | Structural elucidation of metabolites, studying drug-target interactions. |

| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic labeling of proteins for quantitative proteomics. creative-proteomics.com | Understanding drug effects on protein expression and cellular pathways. nih.gov |

| Isobaric Tags for Relative and Absolute Quantification (iTRAQ) | Chemical labeling of peptides for multiplexed protein quantification. creative-proteomics.comnih.gov | Comparing protein levels across different samples or treatment conditions. |

Regulatory and Standardization Considerations for Deuterated Reference Materials

The increasing use of deuterated compounds in both therapeutic and analytical applications necessitates a clear regulatory framework and stringent standardization. Reference materials, such as Mapenterol-d6 Hydrochloride, are fundamental to ensuring the accuracy and reliability of analytical data. sigmaaldrich.com

From a regulatory perspective, the FDA considers deuterated drugs to be different active moieties from their non-deuterated analogues because the modification involves changing a covalent bond. salamandra.net This means a deuterated version of an existing drug is treated as a new chemical entity (NCE), making it eligible for market exclusivity. salamandra.net For these "deuterium switch" products, developers can sometimes leverage nonclinical and clinical data from the original approved drug to support the safety and efficacy of the new compound, often through an abbreviated pathway like the 505(b)(2) application. salamandra.net

The quality of deuterated reference standards is paramount. Various regulatory guidelines emphasize that reference standards must be of the highest possible purity and obtained from an authentic source. tandfonline.com The presence of impurities, particularly the unlabeled version of the drug within the deuterated standard, can lead to interference and generate erroneous results in sensitive bioanalytical assays. tandfonline.com Therefore, manufacturers must adhere to stringent qualification specifications, and the certificate of analysis for a deuterated standard should clearly specify the level of any unlabeled drug. tandfonline.comsigmaaldrich.com All standards manufacturing sites are typically expected to have double accreditation to ISO 17034 and ISO/IEC 17025, which represents the highest quality level for reference material producers. sigmaaldrich.com

| Aspect | Key Consideration | Impact on Pharmaceutical Research |

|---|---|---|

| Regulatory Classification | Deuterated drugs are generally considered New Chemical Entities (NCEs) by the FDA. salamandra.net | Provides market exclusivity; may allow use of abbreviated regulatory pathways by referencing original drug data. salamandra.net |

| Reference Standard Purity | Standards must be of the highest purity, free from significant impurities, especially the unlabeled analyte. tandfonline.com | Ensures the accuracy, precision, and reliability of quantitative bioanalytical methods. |

| Certificate of Analysis (CoA) | Must comprehensively characterize the reference material, including the purity and identity of the substance. tandfonline.com | Provides end-users with the necessary information to validate their analytical methods and ensure data integrity. |

| Manufacturing Quality | Reference material producers should adhere to the highest quality standards, such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com | Guarantees the consistency, stability, and reliability of reference standards used across the industry. |

Future Directions and Emerging Research Avenues for Mapenterol D6 Hydrochloride

Novel Synthetic Approaches for Advanced Deuterium (B1214612) Labeling

The current synthesis of Mapenterol-d6 Hydrochloride involves the introduction of deuterium atoms at a specific position. Future research is poised to explore more advanced and efficient synthetic strategies for deuterium labeling, not only for Mapenterol but for a wide range of complex pharmaceutical compounds. researchgate.netmdpi.com These novel approaches could offer greater control over the position and number of deuterium atoms, leading to the creation of a new generation of isotopically labeled compounds with tailored properties.

Emerging trends in synthetic chemistry, such as automated synthesis platforms and the development of novel labeling reagents, are expected to significantly enhance the capabilities of isotope labeling. adesisinc.com Innovations in catalysis, including the use of iridium-based catalysts for hydrogen isotope exchange (HIE), offer promising avenues for more selective and efficient deuteration of complex molecules. researchgate.netresearchgate.net Furthermore, the application of green chemistry principles and the optimization of synthesis routes are anticipated to make the production of deuterated compounds like Mapenterol-d6 Hydrochloride more environmentally friendly and cost-effective. adesisinc.comacs.org

Table 1: Comparison of Conventional vs. Emerging Deuterium Labeling Techniques

| Feature | Conventional Methods (e.g., Grignard reactions with deuterated reagents) | Emerging Methods (e.g., Catalytic H/D exchange, Flow Chemistry) |

| Selectivity | Often requires multi-step synthesis to achieve site-selectivity. | High regioselectivity and stereoselectivity. researchgate.net |

| Efficiency | Can be time-consuming and may result in lower overall yields. | Higher efficiency and scalability. adesisinc.com |

| Versatility | Limited by the availability of deuterated starting materials. | Broader substrate scope and applicability to complex molecules. researchgate.net |

| Environmental Impact | May involve hazardous reagents and generate significant waste. | More environmentally benign and sustainable. adesisinc.comacs.org |

Future research in this area could focus on developing one-pot or tandem reactions for the synthesis of Mapenterol with varying degrees of deuteration, allowing for a more nuanced investigation of isotope effects.

Expansion of Analytical Applications Beyond Current Paradigms

While Mapenterol-d6 Hydrochloride is an effective internal standard, its potential in analytical chemistry is far from fully realized. libretexts.orgwiley.comscioninstruments.com The use of stable isotope-labeled compounds is a cornerstone of modern analytical chemistry, enhancing precision, accuracy, and reliability in quantitative analysis. musechem.com Future research could explore the expansion of its applications beyond a simple internal standard to a more dynamic tool in analytical workflows.

One promising area is in the development of advanced analytical methods for studying drug metabolism. By using a suite of Mapenterol isotopologues with deuterium labels at different positions, researchers could more accurately trace the metabolic fate of the parent drug and identify and quantify its various metabolites. symeres.comresearchgate.net This approach, known as stable isotope labeling in metabolomics, provides a powerful tool for elucidating complex metabolic networks. nih.gov

Furthermore, the unique chromatographic behavior of deuterated compounds, known as the chromatographic deuteration effect (CDE), could be harnessed for more sophisticated analytical separations. acs.org A deeper understanding of the mechanisms behind CDE could lead to the design of novel chromatographic methods for the separation and analysis of complex mixtures of isotopologues. acs.org

Table 2: Potential Expanded Analytical Applications of Mapenterol-d6 Hydrochloride

| Application Area | Description | Potential Impact |

| Metabolite Profiling | Use as a tracer to identify and quantify metabolites of Mapenterol in biological matrices. symeres.comresearchgate.net | Enhanced understanding of drug metabolism and disposition. |

| Quantitative Proteomics | As a standard in stable isotope labeling by amino acids in cell culture (SILAC) experiments to study protein expression changes upon drug treatment. longdom.orgnih.govnih.gov | Insights into the molecular mechanisms of drug action. |

| Advanced Bioanalysis | Development of multiplexed assays for the simultaneous quantification of Mapenterol and its metabolites. | Increased throughput and efficiency in bioanalytical workflows. |

| Chromatographic Method Development | Exploiting the chromatographic deuteration effect for improved separation of structurally similar compounds. acs.org | Enhanced resolution and selectivity in chromatographic analysis. |

Deeper Mechanistic Insights into Isotope Effects on Biological Systems

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. nih.gov This effect is particularly relevant in drug metabolism, where the breaking of a carbon-hydrogen bond is often the rate-limiting step. nih.gov While the primary use of deuteration in pharmaceuticals has been to slow down metabolism and improve pharmacokinetic profiles, there is a significant opportunity to use compounds like Mapenterol-d6 Hydrochloride to gain deeper mechanistic insights into these processes. semanticscholar.orgresearchgate.net

Future research could involve systematic studies comparing the metabolic stability and pathways of Mapenterol and its deuterated analogues in various in vitro and in vivo systems. osti.gov Such studies could reveal not only the primary sites of metabolism but also the potential for "metabolic switching," where blocking one metabolic pathway through deuteration can enhance activity in an alternative pathway. nih.gov Understanding these intricate details can be invaluable for designing safer and more effective drugs. nih.govnih.gov

Moreover, the use of deuterated compounds can provide insights into enzyme mechanisms. scispace.com By measuring the KIE for different steps in an enzymatic reaction, researchers can deduce the transition state structure and the rate-limiting steps of the catalytic cycle.

Table 3: Research Questions to be Addressed Using Mapenterol-d6 Hydrochloride for Mechanistic Studies

| Research Question | Experimental Approach | Expected Outcome |

| What is the primary site of metabolic oxidation of Mapenterol? | Comparative metabolism studies of Mapenterol and site-specifically deuterated analogues. | Identification of the most metabolically labile positions on the molecule. |

| Does deuteration of Mapenterol lead to metabolic switching? | Comprehensive metabolite profiling of Mapenterol and Mapenterol-d6 Hydrochloride. nih.gov | Understanding of alternative metabolic pathways and their potential toxicological implications. |

| What is the kinetic isotope effect on the key metabolic reactions of Mapenterol? | In vitro enzyme kinetic assays using purified enzymes (e.g., cytochrome P450s). nih.gov | Quantitative measure of the impact of deuteration on reaction rates and insights into the reaction mechanism. |

Potential for Mapenterol-d6 Hydrochloride in Cross-Disciplinary Research

The utility of stable isotope-labeled compounds like Mapenterol-d6 Hydrochloride extends beyond pharmaceutical and analytical chemistry into various other scientific disciplines. symeres.com Future research could see this compound being used as a tool in fields such as proteomics, metabolomics, and environmental science.

In proteomics , stable isotope labeling is a fundamental technique for quantitative analysis of protein expression. longdom.orgnih.govnih.gov Mapenterol-d6 Hydrochloride could be used in conjunction with techniques like SILAC to investigate the proteomic changes in cells or tissues in response to treatment with Mapenterol. This could help to identify the molecular targets of the drug and elucidate its mechanism of action at a systems level.

In metabolomics , deuterated compounds are used as tracers to follow the flow of metabolites through complex biochemical pathways. nih.govbiosyn.com While Mapenterol itself is a synthetic drug, its interactions with endogenous metabolic pathways could be investigated using Mapenterol-d6 Hydrochloride.

In environmental science , stable isotope-labeled compounds can be used to trace the fate and transport of pollutants in the environment. moravek.com Although not a primary application for a pharmaceutical compound, the methodologies developed for tracking Mapenterol-d6 Hydrochloride could be adapted for environmental monitoring of other structurally related compounds.

The continued development and application of stable isotope-labeled compounds are expected to grow, driven by advancements in analytical technologies and an increasing demand for more precise and detailed molecular information across a range of scientific fields. polarismarketresearch.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.